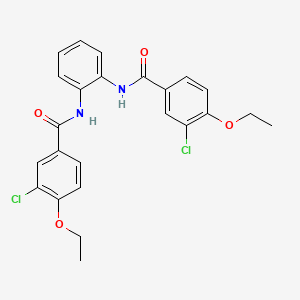

N,N'-1,2-phenylenebis(3-chloro-4-ethoxybenzamide)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves acylation reactions, as seen in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through the reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). This method could potentially be adapted for the synthesis of N,N'-1,2-phenylenebis(3-chloro-4-ethoxybenzamide) by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure determination of similar compounds has been performed using single-crystal X-ray diffraction and DFT calculations. For instance, the molecular structure of N,N′-p-phenylenebis(4-methylbenzamide) was analyzed, showing an almost linear arrangement of benzene units with specific hydrogen bonding patterns (Nagel et al., 1997). Such techniques could elucidate the arrangement of benzene rings and substituent positions in N,N'-1,2-phenylenebis(3-chloro-4-ethoxybenzamide).

Chemical Reactions and Properties

The reactivity and chemical properties of benzamide derivatives can be inferred from studies like the ultrasound-assisted synthesis of 3-cinnamoyl coumarins using modified N,N'-(1,2-phenylene)bis(2-aminobenzamide) catalysts, demonstrating the potential for these compounds in facilitating various chemical reactions (Akbarzadeh & Safaei-Ghomi, 2020).

Physical Properties Analysis

Physical properties such as thermal stability and solubility can significantly vary. For example, polycarbonates derived from related benzamide compounds have shown considerable thermal stability (Mikrovannidis, 1985). Such insights are crucial for understanding the material properties of N,N'-1,2-phenylenebis(3-chloro-4-ethoxybenzamide).

Chemical Properties Analysis

Chemical properties, including reactivity towards specific reagents, can be derived from the synthesis and application of related compounds. The creation and use of hybrid organic-inorganic materials, for example, CoCl2N,N'-(1,2-phenylene)bis(2-aminobenzamide)@Al-SBA-15, as catalysts highlight the versatility and potential applications of benzamide derivatives in catalysis and organic synthesis (Ghomi et al., 2019).

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Polyimides

Polyimides synthesized from novel diamines, including derivatives related to N,N'-1,2-phenylenebis(3-chloro-4-ethoxybenzamide), exhibit exceptional solubility in organic solvents such as DMSO, DMF, DMAc, and m-cresol, even at room temperature. These materials demonstrate thermal stability with degradation temperatures ranging from 240°C to 550°C in nitrogen environments. The specific heat capacity and glass transition temperatures of these polyimides highlight their potential in high-performance materials applications (Butt et al., 2005).

Molecular Structure Analysis

The crystal structure of compounds structurally related to N,N'-1,2-phenylenebis(3-chloro-4-ethoxybenzamide) demonstrates the complexity and variability in molecular arrangement. For example, N,N'‐Bis(4‐methylbenzoyl)‐p‐phenylenediamine at 200K shows a nearly linear arrangement of benzene units, emphasizing the role of molecular geometry in the properties of these compounds (Nagel et al., 1997).

Development of Durable Aminium Polyradicals

Triarylamine-bearing poly (1, 4-phenylenevinylene) derivatives showcase the fabrication of durable aminium polyradicals with high molecular weight. These findings are essential for the development of high-spin organic polymers with solvent-solubility and film formability, indicating potential applications in electronic and photonic devices (Kurata et al., 2007).

Hydrogel Formation Using Ionene Polymers

Ionene polymers with N,N′-(p-phenylene)dibenzamide linkages offer a novel approach to creating physical hydrogels without additives. These polymers demonstrate unique thixotropic properties and can serve as dispersants for single-walled carbon nanotubes in water, suggesting applications in biomedical engineering and nanotechnology (Misawa et al., 2008).

Propriétés

IUPAC Name |

3-chloro-N-[2-[(3-chloro-4-ethoxybenzoyl)amino]phenyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Cl2N2O4/c1-3-31-21-11-9-15(13-17(21)25)23(29)27-19-7-5-6-8-20(19)28-24(30)16-10-12-22(32-4-2)18(26)14-16/h5-14H,3-4H2,1-2H3,(H,27,29)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOTZLHKTZFIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OCC)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-benzene-1,2-diylbis(3-chloro-4-ethoxybenzamide) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4625274.png)

![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)

![4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)

![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625304.png)

![2-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4625307.png)

![N~1~-cyclopropyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4625321.png)

![methyl 2-[(2-chloro-6-fluorobenzyl)thio]-1-cyclopropyl-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4625329.png)

![6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4625346.png)

![N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4625374.png)

![2-{4-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4625381.png)

![N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625382.png)